Talatisamin

Übersicht

Beschreibung

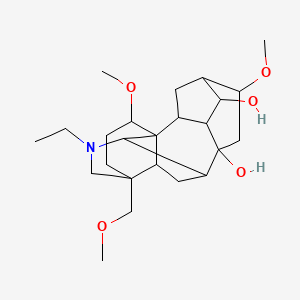

Talatisamine is a delphinine type alkaloid extracted from Aconitum talassicum . It is a newly identified K+ channel blocker with hypotensive and antiarrhythmic activities .

Synthesis Analysis

The total synthesis of Talatisamine has been achieved using a fragment coupling strategy . Key to this approach is a 1,2-addition/semipinacol rearrangement sequence which efficiently joins two complex fragments and sets an all-carbon quaternary center .Molecular Structure Analysis

Talatisamine has an intricately fused 6/7/5/6/6/5-membered hexacyclic structure (ABCDEF-ring) which possesses one nitrogen functionality, five oxygen functionalities, and 12 contiguously aligned stereocenters .Chemical Reactions Analysis

The total synthesis of Talatisamine involves several key reactions. These include a radical-based strategy involving the generation of a highly reactive C11-bridgehead radical, which sequentially adds to the C-ring and the aldehyde via a radical-polar crossover mechanism . Additionally, a skeletal rearrangement strategy is used, involving oxidative dearomatization, followed by a Diels-Alder reaction .Physical And Chemical Properties Analysis

Talatisamine is a solid compound with a molecular weight of 421.57 . Its chemical formula is C24H39NO5 .Wissenschaftliche Forschungsanwendungen

Talatisamin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Hemmung von Kaliumionenkanälen: this compound ist dafür bekannt, verzögerte Gleichrichter-K+-Kanäle selektiv zu hemmen, die für die Steuerung der elektrischen Aktivität des Herzens und anderer Muskeln entscheidend sind. Seine Rolle als Kaliumionenkanal-Inhibitor macht ihn zu einem potenziellen Kandidaten für antiarrhythmische Therapien .

Antiarrhythmische Aktivität: Aufgrund seiner inhibitorischen Wirkung auf Kaliumionenkanäle weist this compound antiarrhythmische Eigenschaften auf, was es für die Forschung an Behandlungen für verschiedene Herzrhythmusstörungen wertvoll macht .

Neuroprotektive Wirkungen: Untersuchungen haben gezeigt, dass this compound neuroprotektive Wirkungen haben kann, was auf seinen potenziellen Einsatz beim Schutz von Nervenzellen vor Schäden, Degeneration oder Funktionsbeeinträchtigung hindeutet .

Zytotoxizität und Induktion der Apoptose: Studien haben gezeigt, dass this compound bei hohen Dosen zytotoxische Wirkungen haben kann, die in der Krebsforschung genutzt werden könnten, um die Apoptose in malignen Zellen zu induzieren .

Synthese und Strukturanalyse: Die komplexe hexacyclische Struktur von this compound mit mehreren Stereozentren stellt eine Herausforderung für die Synthese dar, was es zu einem interessanten Thema für die Weiterentwicklung synthetischer Methoden macht .

Pharmakologische Studien: Angesichts seiner vielfältigen biologischen Aktivitäten ist this compound eine interessante Verbindung in pharmakologischen Studien, die darauf abzielen, neue Therapeutika zu entwickeln .

Für detailliertere Informationen zu jeder Anwendung wären weitere Forschungsarbeiten und Studien erforderlich, um das volle Potenzial von this compound in diesen Bereichen zu untersuchen.

Total Synthesis of Talatisamine: Exploration of Convergent Synthetic … Total Syntheses of the C19 Diterpenoid Alkaloids ( )-Talatisamine … Total Synthesis of (±)-Talatisamine Investigation of the potential anticancer effects of napelline and …

Wirkmechanismus

Target of Action

Talatisamine primarily targets potassium (K+) channels . These channels play a crucial role in maintaining the resting potential, shaping the action potential, and controlling the volume of cells .

Mode of Action

Talatisamine exhibits K+ channel inhibitory activity . By blocking these channels, it can modulate the flow of K+ ions across the cell membrane, thereby affecting the electrical activity of the cell .

Biochemical Pathways

It’s known that many diterpenoid alkaloids selectively modulate various ion channels, thereby exerting a range of biological properties

Result of Action

Talatisamine has been found to exhibit antiarrhythmic and neuroprotective activities . Its ability to inhibit K+ channels could potentially alter the excitability of neurons and cardiac cells, thereby contributing to these effects . .

Safety and Hazards

Zukünftige Richtungen

The complex architecture of Talatisamine continues to challenge the state-of-the-art in chemical synthesis . Future research may focus on developing more efficient strategies for its synthesis, as well as exploring its potential applications in the treatment of neurological and cardiovascular diseases .

Biochemische Analyse

Biochemical Properties

Talatisamine selectively blocks inwardly rectifying K+ ion channels over Na+ and Ca2+ ion channels in rat neurons This modulation of ion channels is a key aspect of its biochemical activity

Cellular Effects

Talatisamine has been found to attenuate neurocytotoxicity induced by β-amyloid oligomers . In a study on human U-87 MG glioma cells, talatisamine exhibited cytotoxic effects at high doses and increased apoptosis compared to control .

Molecular Mechanism

The molecular mechanism of talatisamine involves its interaction with ion channels. Specifically, it selectively blocks inwardly rectifying K+ ion channels over Na+ and Ca2+ ion channels . This blocking action is thought to be a key part of how talatisamine exerts its effects at the molecular level.

Metabolic Pathways

It’s known that talatisamine is a diterpenoid alkaloid, and these compounds generally arise via the ent-atisane cyclase pathway

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Talatisamine involves a multi-step process starting from commercially available starting materials. The key steps involve the formation of a benzylidene acetal, followed by a stereoselective reduction and subsequent oxidation to form the final product.", "Starting Materials": [ "4-methoxyphenylacetic acid", "benzaldehyde", "methyl vinyl ketone", "magnesium sulfate", "sodium sulfate", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrogen peroxide", "methanol", "dichloromethane", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenylacetic acid and benzaldehyde in the presence of acetic acid to form the benzylidene acetal.", "Step 2: Stereoselective reduction of the benzylidene acetal using sodium borohydride in methanol to form the corresponding alcohol.", "Step 3: Oxidation of the alcohol to the ketone using hydrogen peroxide in the presence of sodium hydroxide and magnesium sulfate.", "Step 4: Protection of the ketone using methyl vinyl ketone in dichloromethane to form the corresponding enol ether.", "Step 5: Deprotection of the enol ether using acetic acid and sodium sulfate to form Talatisamine.", "Step 6: Purification of Talatisamine using column chromatography with a solvent mixture of ethyl acetate and hexanes." ] } | |

| 20501-56-8 | |

Molekularformel |

C24H39NO5 |

Molekulargewicht |

421.6 g/mol |

IUPAC-Name |

(1R,2R,3R,4S,5S,6S,8S,9S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol |

InChI |

InChI=1S/C24H39NO5/c1-5-25-11-22(12-28-2)7-6-18(30-4)24-14-8-13-16(29-3)10-23(27,19(14)20(13)26)15(21(24)25)9-17(22)24/h13-21,26-27H,5-12H2,1-4H3/t13-,14-,15+,16+,17-,18+,19-,20+,21-,22+,23+,24+/m1/s1 |

InChI-Schlüssel |

BDCURAWBZJMFIK-IBNAPJPSSA-N |

Isomerische SMILES |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6O)OC)O)OC)COC |

SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |

Kanonische SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5C6O)OC)O)OC)COC |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Talatisamine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

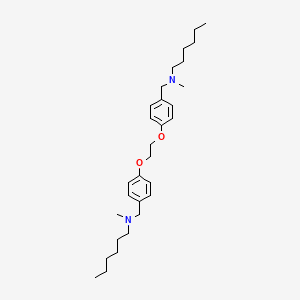

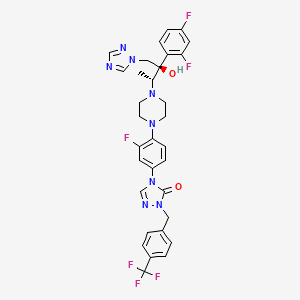

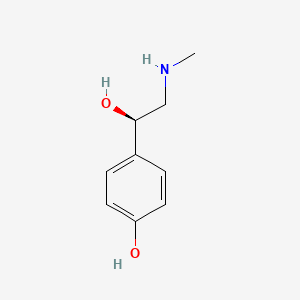

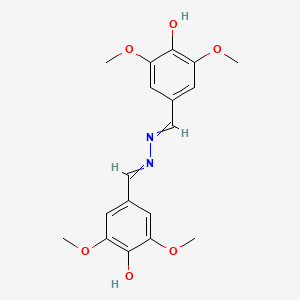

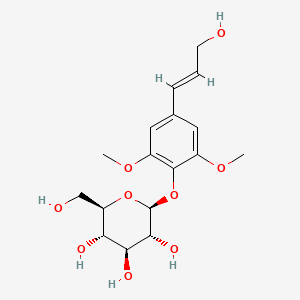

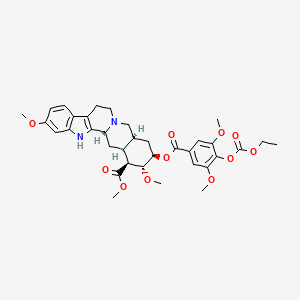

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of talatisamine?

A1: Talatisamine has a molecular formula of C24H37NO4 and a molecular weight of 403.56 g/mol.

Q2: Is there any spectroscopic data available for talatisamine?

A2: Yes, researchers commonly use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) (including EI-MS and FAB-MS) to elucidate the structure of talatisamine and its derivatives. [, , , , , , ]

Q3: Have any novel rearrangements been observed with talatisamine derivatives?

A3: Yes, studies have reported a novel rearrangement when treating talatisamine with HBr-HOAc, leading to the formation of unexpected 7,17-seco products along with the desired 8,14,16,18-tetraacetyltalatisamine. []

Q4: What are the known biological activities of talatisamine?

A4: Research suggests that talatisamine exhibits several biological activities, including:

- Cardiotonic Activity: Studies indicate that talatisamine and its metabolite, cammaconine, display cardiotonic effects, potentially by influencing cellular calcium influx. [] This suggests potential applications in treating heart failure.

- K+ Channel Inhibitory Activity: Talatisamine has been shown to inhibit K+ channels, which are crucial for various physiological processes. [, ]

- Anti-arrhythmic Activity: Talatisamine's K+ channel inhibition may contribute to its anti-arrhythmic properties. []

- Neuroprotective Activity: Some studies suggest that talatisamine may have neuroprotective effects. []

- Feeding Deterrent Activity: Talatisamine acts as a feeding deterrent against certain insects like the red flour beetle (Tribolium castaneum). []

Q5: How does talatisamine interact with its targets to exert its biological effects?

A5: While the exact mechanisms of action are still under investigation, research suggests:

- Voltage-gated K+ channels: Talatisamine may directly interact with voltage-gated K+ channels, leading to their inhibition. [, ] This inhibition can impact neuronal excitability and cardiac muscle contractility.

- Cellular Calcium Influx: Talatisamine and its metabolites may influence calcium ion movement across cell membranes, particularly in cardiac myocytes, contributing to their cardiotonic effects. []

Q6: How do structural modifications of talatisamine affect its activity?

A6: SAR studies have revealed key structural features that influence talatisamine's activity:

- C-18 Hydroxyl Group: The presence of a hydroxyl group at the C-18 position appears crucial for cardiotonic activity. Compounds with this feature, like cammaconine and synthetic derivatives, show promising activity. []

- N-Methyl Group and C-16 Methoxy Group: The presence of an N-methyl group or a methoxy group at the C-16 position further enhances cardiotonic activity in compounds possessing the C-18 hydroxyl group. []

Q7: What is the significance of O-demethylation in talatisamine derivatives?

A7: O-demethylation of talatisamine and related alkaloids using reagents like HBr–glacial acetic acid can yield valuable derivatives with modified biological activities. [] This modification can alter the compound's interaction with its targets, potentially leading to enhanced or altered pharmacological profiles.

Q8: What is known about the absorption and distribution of talatisamine in the body?

A8: Research on the pharmacokinetics of talatisamine, including its absorption, distribution, metabolism, and excretion (ADME), is currently limited. Further studies are needed to fully understand its behavior in vivo.

Q9: What are the potential toxic effects of talatisamine?

A9: Talatisamine, like many diterpenoid alkaloids from Aconitum species, is known to have potential toxicity. It is essential to note that this Q&A section does not provide medical advice, and readers should consult relevant resources for safety information.

Q10: What analytical methods are used to detect and quantify talatisamine?

A10: Several techniques are employed for the analysis of talatisamine, including:

- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with detectors like evaporative light scattering detectors (ELSD) or mass spectrometry (MS), is widely used for separating, identifying, and quantifying talatisamine in plant materials and biological samples. [, ]

- Thin-Layer Chromatography (TLC): TLC is a simpler technique used for initial identification and separation of talatisamine. []

- Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS): This high-resolution technique allows for comprehensive metabolite profiling of talatisamine in biological samples. [, ]

Q11: What are the challenges in the quality control of talatisamine-containing plant materials?

A11: Quality control of Aconitum species, including those containing talatisamine, is crucial due to the potential toxicity of these plants. Challenges include:

Q12: What are the potential future applications of talatisamine?

A12: While talatisamine's toxicity warrants careful investigation, its diverse biological activities make it a promising candidate for further research, particularly in the development of:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E,5S,6S,7S,9R,11E,13E,15R,16R)-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[[(4S,6R,7S,9R)-6-hydroxy-4,9-dimethyl-2-oxo-1,3,8-trioxaspiro[4.5]decan-7-yl]oxy]-5,7,9,16-tetramethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione](/img/structure/B1682843.png)

![4-bromo-N-[2,2,2-trichloro-1-(4-sulfamoylanilino)ethyl]benzamide](/img/structure/B1682852.png)

![2-(2-(4-((3-chloro-4-(3-(trifluoromethyl)phenoxy)phenyl)amino)-5H-pyrrolo[3,2-d]pyrimidin-5-yl)ethoxy)ethan-1-ol](/img/structure/B1682855.png)

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)